molecular formula C6H3ClIN3 B1420075 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-50-7

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1420075
CAS No.: 1152475-50-7
M. Wt: 279.46 g/mol
InChI Key: INKBZIDRWUSKPM-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyrrolopyrimidine core. It has a molecular formula of C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method involves the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, while a Suzuki-Miyaura coupling reaction could produce a biaryl derivative.

Scientific Research Applications

2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, such as kinase inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors. The chlorine and iodine atoms can interact with the active sites of target proteins, leading to inhibition of their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can be compared with other halogenated pyrrolopyrimidines, such as:

    2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the iodine atom, making it less versatile in cross-coupling reactions.

    2-Iodo-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chlorine atom, which may affect its reactivity in substitution reactions.

    2-Chloro-7-bromo-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but with bromine instead of iodine, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability that can be exploited in various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKBZIDRWUSKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670664
Record name 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152475-50-7
Record name 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (3.55 g, 23.2 mmol) in water (200 ml) was added sodium bicarbonate (19.2 g) A solution of potassium iodide (16.41 g, 98.9 mmol) and iodine (5.78 g, 22.8 mmol) in water (25 ml) was added dropwise then allowed to stir at room temperature for 1 h. The mixture was diluted with brine and extracted with ethyl acetate. The extracts were dried filtered and evaporated. The residue was purified by flash chromatography, eluting with chloroform/methanol 25/1 to 20/1, to afford 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (5.33 g, 83%). 1H NMR (DMSO, 300 MHz): 12.50 (s, 1H), 8.82 (s, 1H), 8.20 (s, 1H); 13C NMR (DMSO, 75 MHz): 143.2, 143.0, 139.7, 139.5, 126.5, 56.2; LRMS (EI): m/z calcd for [M]+ 278.91, 280.91 found 278.95, 280.95.
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
16.41 g
Type
reactant
Reaction Step Two
Quantity
5.78 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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